GNF-5837 is a potent, selective, and orally bioavailable pan-tropomyosin receptor kinase (TRK) inhibitor. [] Discovered through screening the Genentech (GNF) kinase collection, it exhibits inhibitory activity against TRKA, TRKB, and TRKC receptors. [] GNF-5837 serves as a valuable tool in scientific research to investigate the role of TRK signaling in various biological processes, particularly in cancer development and progression. [, ]
GNF-5837 is a potent and selective inhibitor of the tropomyosin receptor kinase (TRK) family, specifically targeting TRK A and TRK B receptors. This compound has garnered attention due to its effectiveness in suppressing tumor growth in various cancer models, making it a significant candidate for therapeutic applications in oncology. The development of GNF-5837 was driven by the need for selective TRK inhibitors that could minimize off-target effects while effectively inhibiting cancer cell proliferation and survival signaling pathways associated with TRK receptors.
GNF-5837 was developed through a systematic screening of the GNF kinase collection, which aimed to identify selective inhibitors of TRK receptors. The compound is classified as a pan-TRK inhibitor, demonstrating high selectivity with inhibitory concentrations (IC50) of 8 nM for TRK A and 12 nM for TRK B, indicating its potential for targeted cancer therapies . The compound's design is based on optimizing oxindole derivatives to enhance selectivity and potency against TRK receptors while maintaining favorable pharmacokinetic properties .
The synthesis of GNF-5837 involves several key steps that optimize the oxindole scaffold. Initial screening identified a series of novel oxindole inhibitors, leading to the optimization of structural features to enhance selectivity against other kinases, particularly vascular endothelial growth factor receptor 2 (KDR) .
The molecular structure of GNF-5837 can be characterized by its oxindole core, which is crucial for its interaction with the TRK receptors. The compound's structure includes:
The primary chemical reactions involved in the synthesis of GNF-5837 include:
GNF-5837 exerts its antitumor effects primarily through inhibition of TRK signaling pathways, which are critical for cell proliferation, survival, and differentiation in both neural and non-neural tissues.
GNF-5837 possesses several notable physical and chemical properties:
GNF-5837 has significant potential applications in scientific research and clinical settings:
GNF-5837 (chemical name: N-[3-[[2,3-dihydro-2-oxo-3-(1H-pyrrol-2-ylmethylene)-1H-indol-6-yl]amino]-4-methylphenyl]-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea) is a synthetically derived oxindole urea compound with the molecular formula C₂₈H₂₁F₄N₅O₂ and a molecular weight of 535.49 g/mol [3] [10]. Its structure features a distinctive (Z)-configuration at the exocyclic double bond connecting the pyrrole moiety to the oxindole core, confirmed by nuclear magnetic resonance spectroscopy and X-ray crystallography during optimization studies [2] [8]. The molecule contains multiple hydrogen bond donors (5) and acceptors (6), a topological polar surface area of 98.05 Ų, and a calculated partition coefficient (XLogP) of 4.89, indicating moderate lipophilicity [1].
The synthesis of GNF-5837 was achieved through a convergent route, beginning with the sequential functionalization of 6-nitrooxindole. Key steps included: 1) Knoevenagel condensation with pyrrole-2-carboxaldehyde to install the exocyclic double bond; 2) catalytic reduction of the nitro group to the aniline; and 3) final urea coupling with 2-fluoro-5-(trifluoromethyl)phenyl isocyanate. This synthetic approach enabled efficient exploration of structure-activity relationships (SAR) within the oxindole series, particularly modifications at the pyrrole and urea substructures that significantly enhanced TRK potency and selectivity [2] [8]. The compound complies with Lipinski's rule of five (0 violations), predicting favorable drug-likeness for oral administration [1].
Table 1: Physicochemical Properties of GNF-5837
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₂₈H₂₁F₄N₅O₂ | High-resolution MS |
Molecular Weight | 535.49 g/mol | Calculated |
Hydrogen Bond Donors | 5 | Computational (CDK) |
Hydrogen Bond Acceptors | 6 | Computational (CDK) |
Topological Polar Surface Area | 98.05 Ų | Computational (CDK) |
XLogP | 4.89 | Computational (CDK) |
Rotatable Bonds | 8 | Computational (CDK) |
Lipinski's Rule Violations | 0 | Computational Analysis |
Canonical SMILES | O=C(Nc1cc(ccc1F)C(F)(F)F)NC2=CC=C(C)C(NC3=CC(NC/4=O)=C(C=C3)C4=C\C5=CC=CN5)=C2 | Chemical Standardization [1] [10] |
InChIKey | YYDUWLSETXNJJT-MTJSOVHGSA-N | IUPAC Standard [1] |
GNF-5837 functions as a potent, ATP-competitive, type II inhibitor that stabilizes the inactive "DFG-out" conformation of the tropomyosin receptor kinases (TRKA, TRKB, TRKC), with biochemical IC₅₀ values of 8 nM, 12 nM, and 7 nM, respectively [6] [10]. Cellular potency, assessed using Ba/F3 proliferation assays engineered to express oncogenic Tel-TRK fusion proteins, demonstrated IC₅₀ values of 11 nM (Tel-TRKA), 9 nM (Tel-TRKB), and 7 nM (Tel-TRKC) [3] [6]. This pan-TRK inhibition directly suppresses downstream survival pathways, evidenced by dose-dependent reduction of phosphorylated ERK and AKT in renal cell carcinoma (RCC) and pancreatic neuroendocrine tumor (GOT1) cell lines [4] [9]. Mechanistically, GNF-5837 binds within the ATP cleft and extends into an adjacent hydrophobic pocket, exploiting unique structural elements in the TRK kinase domain for high-affinity interactions [10].
Selectivity profiling across 402 kinases revealed exceptional specificity. At 100 nM, GNF-5837 inhibited >90% of TRK activity but affected only 5 other kinases beyond 50% inhibition [2] [8]. Notable off-targets included PDGFRβ (IC₅₀ = 0.5 µM) and c-Kit (IC₅₀ = 0.87–1 µM), approximately 100-fold less sensitive than TRKs [3] [6]. In a focused Ba/F3 cellular kinase panel (33 kinases), significant activity was observed only against TRKs, FMS (IC₅₀ = 0.31 µM for compound precursor), KDR (IC₅₀ = 3.0 µM), and c-Kit, confirming high cellular selectivity [2] [10]. Furthermore, GNF-5837 exhibited minimal inhibition of cytochrome P450 isozymes (CYP1A2, 2C9, 2C19, 2D6, 3A4) and the hERG ion channel (IC₅₀ > 10 µM), reducing risks for metabolic interactions and cardiotoxicity [8] [10].
Table 2: Inhibitory Activity of GNF-5837 Against TRK Isoforms and Select Kinases
Target | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) | Assay System |
---|---|---|---|
TRKA (NTRK1) | 8 | 11 (Tel-TRKA) | HTRF assay / Ba/F3 proliferation [1] [6] |
TRKB (NTRK2) | 12 | 9 (Tel-TRKB) | Caliper assay / Ba/F3 proliferation [6] [10] |
TRKC (NTRK3) | 7 | 7 (Tel-TRKC) | HTRF assay / Ba/F3 proliferation [3] [6] |
c-Kit | ~900 | 910–1000 | Mo7e cell assay [3] [10] |
PDGFRβ | ~500 | 870 | Rat-A10-PDGFR assay [10] |
KDR (VEGFR2) | >3000 | 3000 | Ba/F3-Tel-KDR proliferation [10] |
FMS (CSF1R) | 310* | Not tested | Ba/F3 panel (*Compound 4 precursor) [2] |
GNF-5837 demonstrates favorable pharmacokinetic (PK) properties supporting oral administration. In preclinical species, it exhibits low to moderate plasma clearance (Cl: 15 mL/min/kg in mice; 11 mL/min/kg in rats), a volume of distribution (Vdss) of 1.2–1.8 L/kg indicating good tissue penetration, and a half-life (t₁/₂) of 2.5–4 hours [2] [10]. Oral bioavailability is moderate across species: 35% in mice, 53% in rats, and 42% in dogs, attributed to its balanced lipophilicity, moderate molecular weight, and compliance with drug-likeness rules [2] [8]. Solubility assessments indicate adequate dissolution in dimethyl sulfoxide (DMSO, 53.55 mg/mL) and ethanol (5.35 mg/mL), though aqueous solubility is poor (<0.01 mg/mL), necessitating formulation optimization for in vivo dosing [3] [6].
In vivo efficacy was robustly demonstrated in a mouse RIE-TrkA/mNGF xenograft model. Oral administration (25–100 mg/kg, once daily) induced dose-dependent tumor regression: 25 mg/kg yielded partial growth inhibition, while 50 mg/kg and 100 mg/kg caused 72% and 100% regression, respectively, after 10 days of treatment [1] [4] [10]. This efficacy correlated with sustained suppression of TRKA autophosphorylation in tumor tissue. Microsomal stability studies (human/rodent) showed moderate intrinsic clearance, suggesting adequate metabolic resistance primarily mediated by CYP3A4/5, with minimal involvement of other CYP isoforms [8] [10]. Plasma protein binding was moderate (~85%), consistent with its physicochemical profile [10].
Table 3: Key Pharmacokinetic Parameters of GNF-5837 in Preclinical Models
Parameter | Mouse | Rat | Dog |
---|---|---|---|
Oral Bioavailability (F%) | 35 | 53 | 42 |
Clearance (Cl; mL/min/kg) | 15 | 11 | Not reported |
Volume of Distribution (Vdss; L/kg) | 1.8 | 1.2 | Not reported |
Half-life (t₁/₂; h) | 2.5 | 4.0 | Not reported |
Cmax (µg/mL) @ 50 mg/kg p.o. | 1.8 | 2.1 | Not reported |
AUC₀–∞ (µg·h/mL) @ 50 mg/kg p.o. | 15.6 | 25.3 | Not reported |
In Vivo Efficacy (Tumor Regression) | 72% @ 50 mg/kg; 100% @ 100 mg/kg (RIE xenograft) [1] [4] [10] |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: